Methyl 5-ethyl-2-methoxy-3-nitrobenzoate
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Overview
Description
Methyl 5-ethyl-2-methoxy-3-nitrobenzoate is an organic compound with the molecular formula C11H13NO5 and a molecular weight of 239.22 g/mol . It is a derivative of benzoic acid, featuring an ester functional group, an ethyl group, a methoxy group, and a nitro group attached to the benzene ring. This compound is often used in chemical research and synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethyl-2-methoxy-3-nitrobenzoate typically involves a multi-step process:
Friedel-Crafts Acylation:
Reduction: Conversion of the acyl group to an alkane.
Nitration: Introduction of the nitro group to the benzene ring.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper reaction conditions, and optimizing yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the nitro group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy and ethyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron in acidic conditions.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 5-ethyl-2-methoxy-3-nitrobenzoate is used in various scientific research applications:
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in studying biological pathways and interactions due to its structural properties.
Medicine: Research into its potential pharmacological properties and interactions with biological targets.
Industry: Use in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of Methyl 5-ethyl-2-methoxy-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and molecular targets, making it a valuable compound for research.
Comparison with Similar Compounds
- Methyl 5-ethyl-2-hydroxy-3-nitrobenzoate
- Methyl 5-chloro-2-methoxy-3-nitrobenzoate
- Methyl 5-fluoro-2-methoxy-3-nitrobenzoate
Comparison: Methyl 5-ethyl-2-methoxy-3-nitrobenzoate is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to other similar compounds
Properties
Molecular Formula |
C11H13NO5 |
---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
methyl 5-ethyl-2-methoxy-3-nitrobenzoate |
InChI |
InChI=1S/C11H13NO5/c1-4-7-5-8(11(13)17-3)10(16-2)9(6-7)12(14)15/h5-6H,4H2,1-3H3 |
InChI Key |
ITJJNIPFNXBNHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(=O)OC |
Origin of Product |
United States |
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